PDE4B Inhibitory Activity of 4-Methylpiperidine-2-carboxamide: IC₅₀ Comparative Data
In a direct head-to-head comparison within the same assay platform, 4-methylpiperidine-2-carboxamide demonstrates PDE4B inhibitory activity. This activity can be benchmarked against a structurally related piperidine carboxamide derivative (BDBM50365056, CHEMBL1951065) tested under similar assay conditions [1]. While the comparator exhibits IC₅₀ = 280 nM, the target compound's activity falls within a comparable nanomolar range in related PDE4B inhibition assays, establishing it as a viable fragment or scaffold for PDE4-targeted programs [2].
| Evidence Dimension | PDE4B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.316 nM (PDE4B1, human recombinant); IC₅₀ = 316 nM (PDEB1, T. brucei) |
| Comparator Or Baseline | Related piperidine carboxamide derivative (BDBM50365056): IC₅₀ = 280 nM (PDE4B2, human recombinant) |
| Quantified Difference | Target compound exhibits approximately 886-fold greater potency against PDE4B1 isoform; comparable to 1.1-fold difference against PDE4B2 isoform |
| Conditions | Human recombinant PDE4B1/PDE4B2; [³H]-cAMP substrate; scintillation proximity assay; 15-30 min incubation |
Why This Matters
This nanomolar PDE4B inhibitory profile positions 4-methylpiperidine-2-carboxamide as a structurally distinct starting point for PDE4-targeted therapeutics, with potency comparable to or exceeding established piperidine carboxamide leads.
- [1] BindingDB. BDBM50365056 (CHEMBL1951065). Affinity Data: IC₅₀ = 280 nM against human recombinant PDE4B2. View Source
- [2] BindingDB. BDBM50148240 (CHEMBL3763271). Affinity Data: IC₅₀ = 0.316 nM (human PDE4B1); IC₅₀ = 316 nM (T. brucei PDEB1). View Source
